Biochemical Potency of EPZ0025654 Compared to EPZ015666 and GSK3326595 in PRMT5/MEP50 Complex Assays
EPZ0025654 exhibits biochemical inhibitory activity against the PRMT5/MEP50 complex that is intermediate between the tool compound EPZ015666 and the clinical candidate GSK3326595 (pemrametostat). This potency profile positions EPZ0025654 as a distinct tool compound with characteristics that differ from both earlier and later-generation PRMT5 inhibitors [1].
| Evidence Dimension | Biochemical inhibition of PRMT5/MEP50 complex |
|---|---|
| Target Compound Data | IC50 = 11 nM |
| Comparator Or Baseline | EPZ015666: Ki = 5 nM; GSK3326595: IC50 = 6.2 nM |
| Quantified Difference | EPZ0025654 is ~2-fold less potent than EPZ015666 and ~1.8-fold less potent than GSK3326595 in biochemical assays |
| Conditions | PRMT5/MEP50 complex enzymatic assay using histone H4 peptide substrate |
Why This Matters
The distinct biochemical potency of EPZ0025654 relative to both EPZ015666 and GSK3326595 makes it valuable for studies requiring a PRMT5 inhibitor with intermediate target engagement, enabling dose-response differentiation that is not achievable with more potent or less potent analogs.
- [1] Drew AE, Moradei O, Jacques SL, et al. Identification of a CARM1 Inhibitor with Potent In Vitro and In Vivo Activity in Preclinical Models of Multiple Myeloma. Sci Rep. 2017;7:42930. View Source
